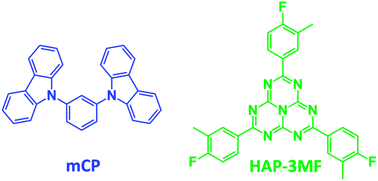Highly efficient exciplex organic light-emitting diodes incorporating a heptazine derivative as an electron acceptor†
Chemical Communications Pub Date: 2014-04-17 DOI: 10.1039/C4CC01590H
Abstract
Highly efficient exciplex systems incorporating a heptazine derivative (HAP-3MF) as an electron acceptor and 1,3-di(9H-carbazol-9-yl)benzene (mCP) as an electron donor are developed. An organic light-emitting diode containing 8 wt% HAP-3MF:mCP as an emitting layer exhibits a maximum external quantum efficiency of 11.3%.


Recommended Literature
- [1] Graphene oxide–TiO2 composite: an efficient heterogeneous catalyst for the green synthesis of pyrazoles and pyridines
- [2] Pore volume regulated CO2 adsorption in C–C bonded porous organic frameworks†
- [3] Optical limiting in the visible range: molecular engineering around N4,N4′-bis(4-methoxyphenyl)-N4,N4′-diphenyl-4,4′-diaminobiphenyl
- [4] Hierarchically self-assembled NiCo2O4 nanopins as a high-performance supercapacitor cathodic material: a morphology controlled study
- [5] Analytical chemistry
- [6] Metal sulfide-based nanomaterials for electrochemical CO2 reduction
- [7] Organocatalytic enantio- and diastereoselective synthesis of highly substituted δ-lactones via a Michael-cyclization cascade†
- [8] Cycloheptatriene and tropylium metal complexes. Part VI. Tropone and alkoxycycloheptatriene complexes of tricarbonylchromium
- [9] Squashed {Fe2IIIM4III} octahedra (M = Y, Gd, Dy) from the first use of the cyanoacetate ligand in 3d/4f coordination chemistry†
- [10] Conformational switch-mediated accelerated release of drug from cytosine-rich nucleic acid-capped magnetic nanovehicles†

Journal Name:Chemical Communications
Research Products
-
CAS no.: 121578-13-0
-
CAS no.: 161404-76-8
-
CAS no.: 129212-21-1









